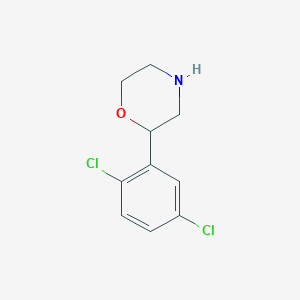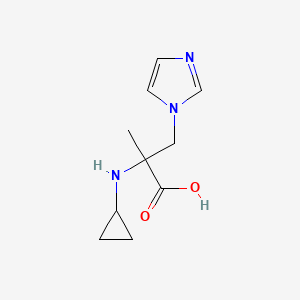
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that features both cyclopropylamino and imidazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with a suitable precursor, such as an ester or acid chloride, to form the desired amide.
Final assembly: The imidazole and cyclopropylamino groups are then coupled to a suitable propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyclopropylamino group can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the cyclopropylamino group.
Substitution: Substituted imidazole derivatives.
科学的研究の応用
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The imidazole ring can act as a nucleophile or base, participating in various chemical reactions.
類似化合物との比較
Similar Compounds
2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-(Cyclopropylamino)-3-(1h-triazol-1-yl)-2-methylpropanoic acid: Similar structure but with a triazole ring instead of an imidazole ring.
Uniqueness
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid is unique due to the presence of both cyclopropylamino and imidazole functional groups, which confer specific chemical reactivity and potential biological activity. The combination of these groups in a single molecule allows for diverse applications in various fields.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-(cyclopropylamino)-3-imidazol-1-yl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H15N3O2/c1-10(9(14)15,12-8-2-3-8)6-13-5-4-11-7-13/h4-5,7-8,12H,2-3,6H2,1H3,(H,14,15) |
InChIキー |
BRTMFSKIRLMJCF-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=CN=C1)(C(=O)O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
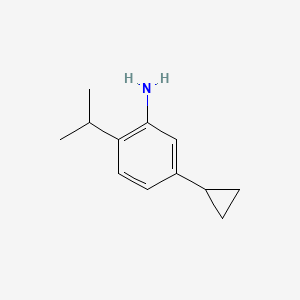

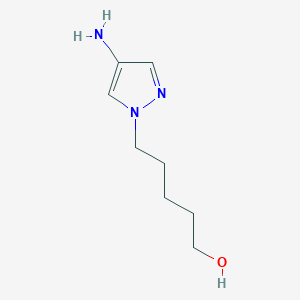

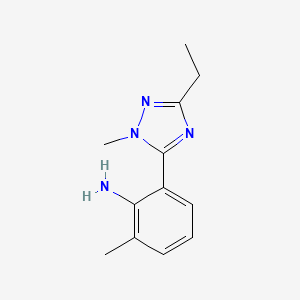
![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
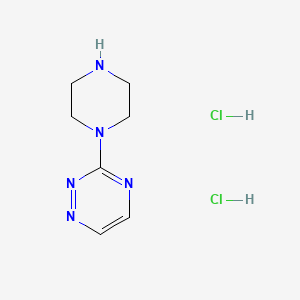
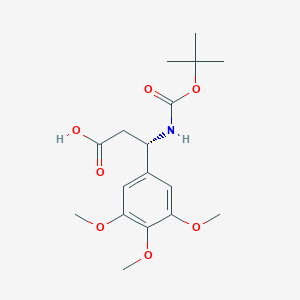
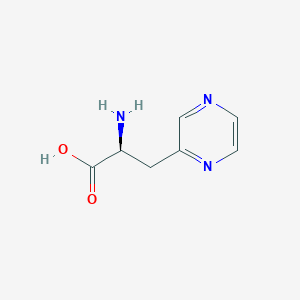
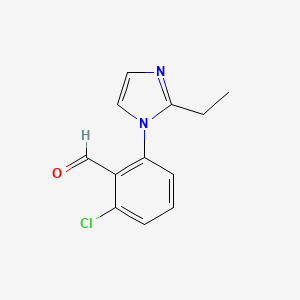

![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13628361.png)
